The compound is synthesized from various precursors in laboratory settings and has been studied for its potential applications in pharmaceuticals due to the presence of the oxetane ring, which is known for enhancing the biological activity of compounds. It falls under the broader category of oxetanes, which are cyclic ethers with significant importance in synthetic organic chemistry .
The synthesis of tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yields and selectivity during synthesis.
The molecular structure of tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate features:
The stereochemistry at positions 2 and 3 (2R, 3S) indicates specific spatial arrangements that may affect biological activity and reactivity .
Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate can participate in several chemical reactions:
The mechanism of action for tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate largely depends on its interactions with biological targets:
Key physical and chemical properties include:
Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate has several scientific applications:
The stereoselective synthesis of tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-yl)carbamate demands precise chiral control at the oxetane C2 and C3 positions. Key methodologies employed include:
Chiral Pool Derivatization: Utilizing naturally occurring chiral building blocks such as serine or threonine derivatives. (S)-Malic acid serves as a precursor for the oxetane ring, where existing chirality is preserved during cyclization. This approach achieves diastereomeric excess (d.e.) >95% but requires multi-step functional group interconversions [1] [6].
Evans Aldol Methodology: Chiral oxazolidinone auxiliaries direct stereoselective aldol reactions to establish contiguous stereocenters. A reported route involves Evans' (S)-4-benzyloxazolidinone-controlled aldol addition between glycolaldehyde and a protected glycine equivalent, yielding the syn-(2R,3S) configured intermediate with 92% d.e. Subsequent Mitsunobu cyclization closes the oxetane ring while preserving stereochemistry [4] [8].
Catalytic Asymmetric Epoxidation/Hydroxylation: Sharpless asymmetric dihydroxylation of allylic carbamates generates chiral diols that undergo regioselective epoxide formation. Lewis acid-mediated epoxide rearrangement (e.g., using BF₃·OEt₂) then furnishes the oxetane ring with enantiomeric ratios of 88:12 to 94:6. This route requires careful optimization of protecting groups to prevent N-epoxide side reactions [6] [8].
Table 1: Stereoselectivity Comparison in Key Methodologies
Strategy | Chiral Controller | d.e./e.r. | Yield | Key Limitation |
---|---|---|---|---|
Chiral Pool (Malic Acid) | Substrate-inherent chirality | >95% d.e. | 40-45% | Lengthy sequence (6-8 steps) |
Evans Aldol | Oxazolidinone auxiliary | 92% d.e. | 68% | Auxiliary removal required |
Epoxide Rearrangement | Sharpless ligand (DHQD)₂PHAL | 94:6 e.r. | 75% | Regioselectivity challenges |
Oxetane ring construction represents the core synthetic challenge, with catalytic methods enhancing efficiency and selectivity:
Lewis Acid-Catalyzed Intramolecular Etherification: The most efficient route employs β-amino-alcohol precursors with tert-butoxycarbonyl (Boc) protection. Using 5-10 mol% scandium(III) triflate or boron trifluoride diethyl etherate, intramolecular Williamson ether synthesis proceeds at 60°C in dichloromethane. This method achieves 70-85% yield with complete retention of configuration when starting from enantiopure (2S,3R)-4-(Boc-amino)-1,3-diols. The catalytic cycle involves activation of the alcohol as an oxonium species, facilitating nucleophilic attack by the neighboring amine-protected oxygen [1] [4] [8].
Photoredox [2+2] Cycloaddition: Visible-light-mediated cyclization of vinyl carbamates with aldehydes provides stereocontrolled access to the oxetane scaffold. Catalysts like fac-Ir(ppy)₃ (1-2 mol%) under 450 nm LED irradiation generate excited-state complexes that enable radical addition/cyclization. Yields reach 50-65% with enantiomeric ratios of 85:15 when chiral vinyl carbamates derived from serine are employed. This method is particularly valuable for late-stage functionalization but suffers from moderate stereoselectivity [4].
Pd-Catalyzed Carbonylative Cyclization: Recent advances utilize palladium(II) acetate (5 mol%) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand to convert γ-hydroxy isocyanates into oxetane carbamates. Carbon monoxide insertion (1 atm pressure) followed by intramolecular nucleophilic trapping yields the bicyclic lactone intermediate, which undergoes ring contraction to the target molecule. This one-pot method achieves 55-60% yields but requires specialized equipment for CO handling [6] [8].
Table 2: Catalytic Systems for Oxetane Ring Formation
Catalyst System | Precursor Type | Temperature | Yield | Stereoselectivity |
---|---|---|---|---|
Sc(OTf)₃ (10 mol%) | β-Amino alcohols | 60°C | 85% | >99% retention |
fac-Ir(ppy)₃ (2 mol%) | Vinyl carbamate + aldehyde | 25°C (hv) | 65% | 85:15 e.r. |
Pd(OAc)₂/dppf (5 mol%) | γ-Hydroxy isocyanate | 80°C (CO atm) | 60% | Racemic |
Orthogonal protection is essential for differentiating the hydroxymethyl (-CH₂OH) and carbamate (-NHCO₂tBu) functionalities during synthesis:
Boc Protection Dynamics: The tert-butoxycarbonyl (Boc) group demonstrates exceptional compatibility with oxetane ring stability. Installation employs di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) with catalytic 4-dimethylaminopyridine in tetrahydrofuran at 0-5°C, achieving near-quantitative protection of the amine. Crucially, Boc remains stable under acidic conditions (pH >4) but cleaves rapidly with trifluoroacetic acid in dichloromethane (deblocking time <30 min at 25°C). This allows selective manipulation of the hydroxymethyl group without carbamate cleavage [2] [5].
Hydroxymethyl Protection Options:
Benzyl Ethers: Benzylation (BnBr, NaH, N,N-dimethylformamide) offers orthogonal deprotection via hydrogenolysis (Pd/C, H₂), though this risks reducing sensitive functionalities [5] [9].
Orthogonal Deprotection Sequences: Successful syntheses implement sequential:
Enzyme-mediated routes provide sustainable alternatives for chiral oxetane synthesis:
Lipase-Catalyzed Kinetic Resolution: Racemic trans-3-(hydroxymethyl)oxetan-3-yl carbamates undergo enantioselective acylation using immobilized Candida antarctica lipase B (CAL-B). Vinyl acetate serves as the acyl donor in methyl tert-butyl ether at 30°C, resolving (2R,3S)-isomers with enantiomeric ratio (E) >200. The unreacted alcohol enantiomer is recovered at 45% yield with 98% enantiomeric excess after 50% conversion. This method is limited by theoretical maximum 50% yield unless coupled with in situ racemization [4] [8].
Transaminase-Mediated Amination: Recombinant ω-transaminases (e.g., from Arthrobacter sp.) convert 2-(hydroxymethyl)oxetane-3-one to the corresponding (3S)-amino alcohol using L-alanine as the amine donor. This key intermediate is then Boc-protected to yield the target compound. Reported conversions reach 85% with >99% enantiomeric excess after process optimization involving cofactor recycling and substrate feeding strategies. The main challenge lies in enzyme inhibition at substrate concentrations >100 mM [4].
Whole-Cell Biotransformations: Engineered Escherichia coli co-expressing alcohol dehydrogenase and transaminase enzymes enables a one-pot deracemization cascade. Starting from prochiral 4-(hydroxymethyl)oxetan-2-one, asymmetric reductive amination produces the (2R,3S)-amino alcohol with 92% enantiomeric excess and 80% isolated yield after 24 hours at 30°C. This emerging technology shows promise for industrial-scale production but requires specialized fermentation expertise [4] [8].
These biocatalytic approaches exemplify green chemistry principles by reducing heavy metal catalysts and harsh reaction conditions, though protein engineering remains essential for improving substrate scope and volumetric productivity.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7